(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with 3-fluoroaniline to form an intermediate, which is then subjected to cyclization with oxolane-2-carboxylic acid under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DCM (Dichloromethane) as solvent.
Reduction: NaBH4, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes related to inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Known for its antimicrobial properties.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Exhibits significant antibacterial activity.
Uniqueness
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrole ring system, coupled with the benzoyl and fluorophenyl groups, makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C22H20FNO4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20FNO4/c23-16-9-4-8-15(12-16)19-18(20(25)14-6-2-1-3-7-14)21(26)22(27)24(19)13-17-10-5-11-28-17/h1-4,6-9,12,17,19,25H,5,10-11,13H2/b20-18+ |
InChI Key |
ZOVPLRSTXLETKT-CZIZESTLSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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